N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
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Overview
Description
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Scientific Research Applications
Antimicrobial Applications
- Synthesized derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This indicates potential therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmacological Evaluation
- Certain derivatives, specifically those involving 4-thiazolidinone, have been evaluated as anticonvulsant agents, indicating potential applications in treating neurological disorders. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Molecular Structure Analysis
- Studies on molecular structure, involving X-ray diffraction and DFT calculations, have been conducted on related compounds. These studies evaluate the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the compound’s behavior in different states (Karabulut et al., 2014).
Anticancer Research
- Some thiazol-2-ylidene derivatives have shown inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer. This suggests potential for developing new anticancer drugs (Bhole & Bhusari, 2011).
Metabolism and Toxicity Studies
- Investigations into the metabolism of related thiazoles in mice have been conducted to understand the formation of toxic metabolites and their implications for drug safety (Mizutani, Yoshida, & Kawazoe, 1994).
Photodynamic Therapy for Cancer
- Derivatives of the compound have been explored for their potential in photodynamic therapy, a treatment modality for cancer. Studies show promising results in terms of fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Activity Studies
- Certain bis-1,3,4-oxadiazole derivatives have been studied for their effects on the activities of transferase enzymes, revealing both activation and inhibitory effects depending on the enzyme and concentration. This contributes to understanding the biochemical pathways in which these compounds are involved (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Anti-Hyperglycemic and Anti-Hyperlipidemic Agents
- Novel thiazolidine-2,4-dione derivatives have been synthesized and investigated for their anti-diabetic activity, showing significant blood glucose and triglyceride lowering activity, comparable to standard drugs (Shrivastava et al., 2016).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some general safety data sheets are available for related compounds , specific safety and hazard information for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is not explicitly mentioned in the resources I have.
Future Directions
Thiazole derivatives continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the synthesis, properties, and biological activities of “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” and related compounds.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds work directly on smooth muscle within the gastrointestinal tract, may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
Thiazole compounds have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
A study on similar compounds has shown that they presented satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole compounds have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-3-5-14(6-4-12)17(21)20-18-19-16(11-23-18)13-7-9-15(22-2)10-8-13/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECVDTDPTQYYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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